molecular formula C9H8N2O4 B13185691 5-(3,5-Dioxopiperazin-1-yl)furan-2-carbaldehyde

5-(3,5-Dioxopiperazin-1-yl)furan-2-carbaldehyde

Cat. No.: B13185691
M. Wt: 208.17 g/mol
InChI Key: NIYPBOLFZGRCKB-UHFFFAOYSA-N
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Description

5-(3,5-Dioxopiperazin-1-yl)furan-2-carbaldehyde is a unique chemical compound characterized by its furan and piperazine rings. This compound has a molecular weight of 208.17 g/mol and is known for its high purity and versatility in various research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dioxopiperazin-1-yl)furan-2-carbaldehyde typically involves multi-component condensation reactions. One common method includes the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines under reflux in acetic acid . This method yields the desired compound in good to high yields and short reaction times.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multi-component condensation and the use of efficient synthetic protocols are likely employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dioxopiperazin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives of the furan ring.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,5-Dioxopiperazin-1-yl)furan-2-carbaldehyde stands out due to its dual ring structure, which imparts unique chemical reactivity and biological activity. Its ability to act as a versatile building block in synthetic chemistry and its potential therapeutic applications make it a valuable compound in various fields of research .

Properties

Molecular Formula

C9H8N2O4

Molecular Weight

208.17 g/mol

IUPAC Name

5-(3,5-dioxopiperazin-1-yl)furan-2-carbaldehyde

InChI

InChI=1S/C9H8N2O4/c12-5-6-1-2-9(15-6)11-3-7(13)10-8(14)4-11/h1-2,5H,3-4H2,(H,10,13,14)

InChI Key

NIYPBOLFZGRCKB-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=O)CN1C2=CC=C(O2)C=O

Origin of Product

United States

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